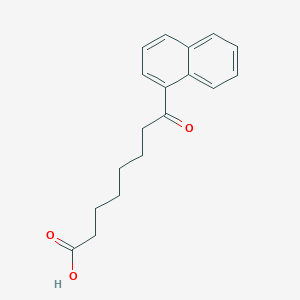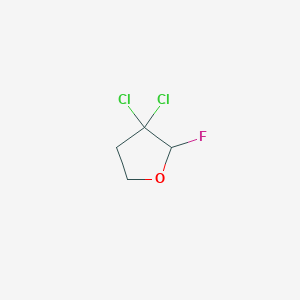
3,3-Dichloro-2-fluorooxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-2-fluorooxolane is an organic compound with the chemical formula C4H3Cl2FO. It is a colorless liquid that is widely used in scientific research for its unique properties. This compound is a highly reactive intermediate that is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-2-fluorooxolane is not well understood. However, it is believed that this compound acts as a highly reactive intermediate in various chemical reactions. It is also believed that the presence of the chlorine and fluorine atoms in this compound enhances its reactivity and makes it a valuable tool in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3,3-Dichloro-2-fluorooxolane. However, studies have shown that this compound can cause skin irritation and respiratory distress in humans. It is also toxic to aquatic organisms and can cause environmental damage if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3-Dichloro-2-fluorooxolane in lab experiments is its high reactivity. This compound can be used as a building block for the synthesis of various organic compounds. However, one of the main limitations of using this compound is its toxicity. It can be harmful to humans and the environment if not handled properly.
Direcciones Futuras
There are many potential future directions for research involving 3,3-Dichloro-2-fluorooxolane. Some possible areas of research include:
1. Development of new synthetic routes for the preparation of 3,3-Dichloro-2-fluorooxolane.
2. Investigation of the mechanism of action of this compound in various chemical reactions.
3. Synthesis of new organic compounds using 3,3-Dichloro-2-fluorooxolane as a building block.
4. Development of new pharmaceuticals and agrochemicals using 3,3-Dichloro-2-fluorooxolane as a starting material.
5. Investigation of the environmental impact of 3,3-Dichloro-2-fluorooxolane and development of safer handling procedures.
Conclusion
In conclusion, 3,3-Dichloro-2-fluorooxolane is a highly reactive intermediate that is widely used in scientific research for its unique properties. It is commonly used as a building block for the synthesis of various organic compounds and as a reagent in the preparation of various fluorinated compounds. However, this compound is toxic and can cause environmental damage if not handled properly. There are many potential future directions for research involving 3,3-Dichloro-2-fluorooxolane, including the development of new synthetic routes, investigation of the mechanism of action, and development of new pharmaceuticals and agrochemicals.
Métodos De Síntesis
3,3-Dichloro-2-fluorooxolane can be synthesized using a variety of methods. One common method involves the reaction of 3,3-Dichloro-2-hydroxypropanal with hydrogen fluoride in the presence of a catalyst. Another method involves the reaction of 3,3-Dichloro-2-hydroxypropanal with hydrogen chloride and hydrogen fluoride in the presence of a catalyst. Both of these methods result in the formation of 3,3-Dichloro-2-fluorooxolane with high yields.
Aplicaciones Científicas De Investigación
3,3-Dichloro-2-fluorooxolane is widely used in scientific research for its unique properties. It is commonly used as a reactive intermediate in the synthesis of various organic compounds. This compound is also used as a building block for the synthesis of various pharmaceuticals and agrochemicals. In addition, 3,3-Dichloro-2-fluorooxolane is used as a reagent in the preparation of various fluorinated compounds.
Propiedades
Número CAS |
109776-93-4 |
|---|---|
Nombre del producto |
3,3-Dichloro-2-fluorooxolane |
Fórmula molecular |
C4H5Cl2FO |
Peso molecular |
158.98 g/mol |
Nombre IUPAC |
3,3-dichloro-2-fluorooxolane |
InChI |
InChI=1S/C4H5Cl2FO/c5-4(6)1-2-8-3(4)7/h3H,1-2H2 |
Clave InChI |
SUSSAXNSBRLZAD-UHFFFAOYSA-N |
SMILES |
C1COC(C1(Cl)Cl)F |
SMILES canónico |
C1COC(C1(Cl)Cl)F |
Sinónimos |
Furan, 3,3-dichloro-2-fluorotetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



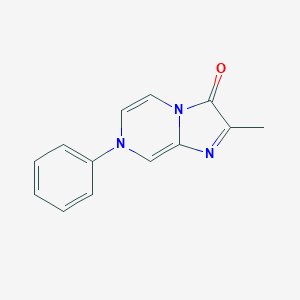
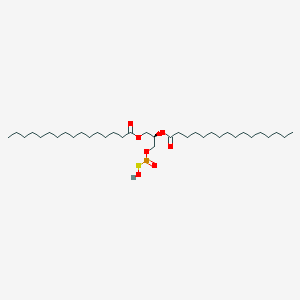
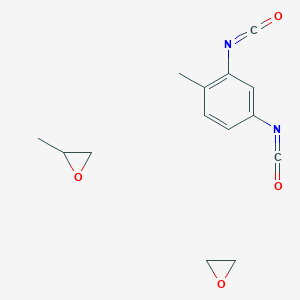
![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
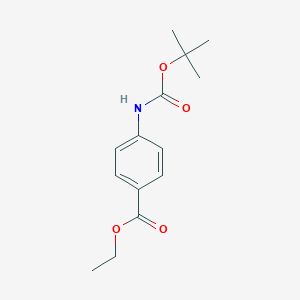
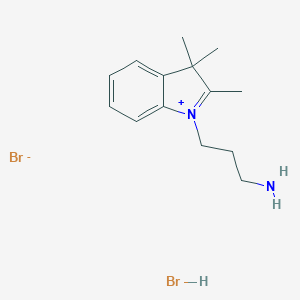


![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
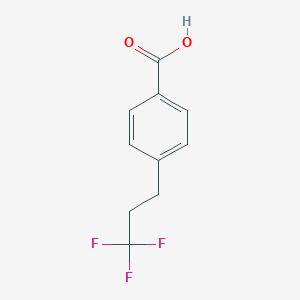
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
